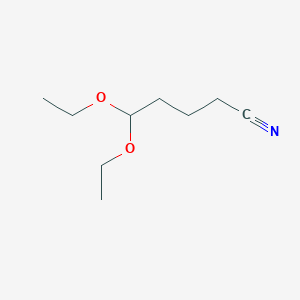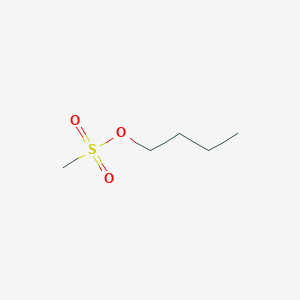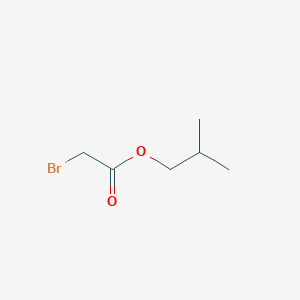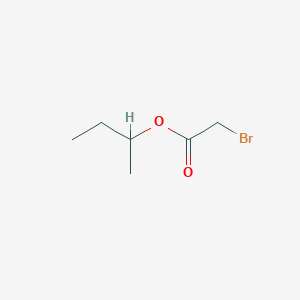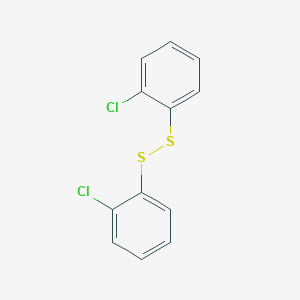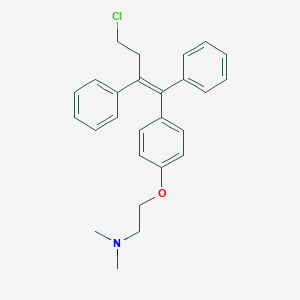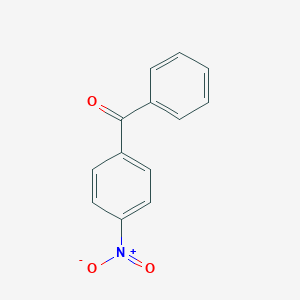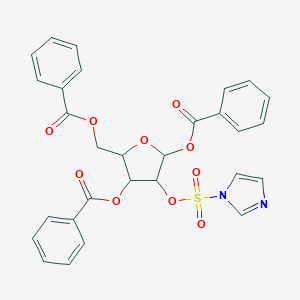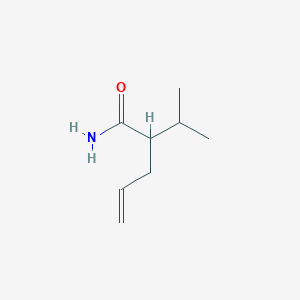
Crystal Ponceau 6R
Overview
Description
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye. It is primarily used in histology for staining fibrin with the MSB Trichrome stain. This compound is soluble in water and slightly soluble in ethanol .
Mechanism of Action
Target of Action
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Ponceau 6R , is primarily used in histology for staining fibrin and collagen fibers . Therefore, its primary targets are fibrin and collagen, which are key components of connective tissues.
Mode of Action
It is known that the dye binds to fibrin and collagen fibers, resulting in a color change that allows these structures to be visualized under a microscope .
Biochemical Pathways
Its use in staining procedures suggests it may interact with the biochemical pathways involved in the formation and structure of fibrin and collagen .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the staining of fibrin and collagen fibers, allowing these structures to be visualized under a microscope . This can provide valuable information about the structure and health of connective tissues.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that the presence of water can affect its distribution and efficacy
Biochemical Analysis
Biochemical Properties
Crystal Ponceau 6R plays a significant role in biochemical reactions, particularly in the staining of collagen fibers and erythrocytes . It is mainly used in the MSB staining procedure for the staining of connective tissue and fibrin
Cellular Effects
The cellular effects of this compound are primarily observed in its staining capabilities. It is used to stain fibrin, a protein involved in the clotting of blood, in histological procedures
Preparation Methods
Synthetic Routes and Reaction Conditions: Crystal Ponceau 6R is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as a disodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Crystal Ponceau 6R has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for the determination of synthetic food and beverage colorants by high-performance liquid chromatography.
Biology: Employed in histology for staining connective tissue and fibrin.
Medicine: Utilized in diagnostic assays and hematology.
Industry: Applied in the manufacturing of diagnostic reagents and as a colorant in various products
Comparison with Similar Compounds
Crystal Ponceau 6R is unique due to its specific staining properties and solubility characteristics. Similar compounds include:
Amaranth: Another red azo dye used in histology and as a food colorant.
Ponceau S: A related dye used for staining proteins in gel electrophoresis.
Ponceau BS: Used in similar applications as this compound but with different staining properties
This compound stands out due to its specific applications in histology and its unique chemical properties.
Properties
IUPAC Name |
disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCXLNGEHFIOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021927 | |
| Record name | Ponceau 6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-77-0 | |
| Record name | C.I. 16250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponceau 6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 6A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Crystal Ponceau 6R in a research setting?
A1: this compound is a synthetic dye frequently used as a model pollutant in wastewater treatment studies. Researchers investigate its removal from aqueous solutions using various methods, including coagulation-flocculation with natural organic polymers [, , , ].
Q2: How does this compound interact with natural organic polymers during wastewater treatment?
A2: this compound, being an anionic dye, interacts with natural organic polymers (NOPs) through a combination of mechanisms, including:
- Charge Neutralization: The hydrolyzed products of NOPs can neutralize the negative charges present on the dye molecules [].
- Sweep Flocculation: NOPs can form large flocs that entrap the dye molecules, facilitating their removal from the wastewater [].
- Polymer Adsorption: The dye molecules can adsorb onto the surface of the NOPs, either through physical or chemical interactions [, ].
Q3: Can you elaborate on the kinetics of this compound removal using natural organic polymers?
A3: Research indicates that the coagulation-adsorption kinetics of this compound removal using NOPs often align with the pseudo-second-order model []. This suggests that chemisorption, involving the formation of chemical bonds between the dye and the NOP, is the rate-limiting step in the process [].
Q4: What is the structural characterization of this compound?
A4: this compound, also known as Acid Red 44 or C.I. 16250, possesses a molecular formula of C20H11N2Na3O10S3 and a molecular weight of 604.48 g/mol []. The dye contains three sulfonic acid groups, contributing to its anionic nature and water solubility.
Q5: How does the structure of this compound influence its binding affinity to polycations?
A5: Research involving polycations containing (N,N-dimethyl-2-hydroxypropylene ammonium chloride) units highlights that the binding stability of this compound to these polycations increases with the number of sulfonic acid groups present in the dye molecule [, ]. This suggests a strong influence of electrostatic interactions in the binding process.
Q6: Beyond wastewater treatment, are there other applications where the interaction of this compound with polymers is relevant?
A6: Yes, this compound is also utilized in studies investigating the formation of polyelectrolyte complexes. For instance, it has been employed as a model anionic dye to understand the interactions and complexation behavior with polycations and polyanions, providing insights into the formation and properties of polyelectrolyte complexes [].
Q7: Are there enzymatic methods for degrading this compound?
A7: Yes, research has explored the enzymatic degradation of this compound. One study focused on the use of turnip (Brassica rapa) peroxidase for this purpose, examining the degradation process and its kinetic modeling []. Another study investigated the mechanism of this compound degradation mediated by soybean peroxidase [].
Q8: What are the environmental concerns associated with this compound?
A8: As a synthetic dye commonly used in industrial applications, the release of this compound into the environment, particularly in wastewater, raises concerns about water pollution []. The presence of the dye in water bodies can negatively impact aquatic life and potentially pose risks to human health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



